
N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Übersicht
Beschreibung
N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. Synthetic cannabinoids are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. MMB-2201 has gained attention among researchers due to its potential therapeutic applications in various medical conditions.
Wirkmechanismus
N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide acts on the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are found in the brain and immune system, respectively. This compound binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the analgesic, anti-inflammatory, and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce pain and inflammation, decrease anxiety, and improve mood. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound has been found to have anti-tumor properties, which may be beneficial in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments is its potency. This compound is a highly potent synthetic cannabinoid, which allows for smaller doses to be used in experiments. Additionally, this compound is stable and can be stored for long periods of time. One limitation of using this compound in lab experiments is its potential for abuse. This compound is a synthetic cannabinoid that has been found to have psychoactive effects, which may lead to its abuse.
Zukünftige Richtungen
There are several future directions for the research of N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use in cancer therapy. Additionally, the development of new synthetic cannabinoids based on the structure of this compound may lead to the discovery of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been studied for its potential therapeutic applications in various medical conditions. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been studied for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14(20(25(3,22)23)16-7-5-4-6-8-16)18(21)19-13-15-9-11-17(24-2)12-10-15/h4-12,14H,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXVNHGEOMHIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



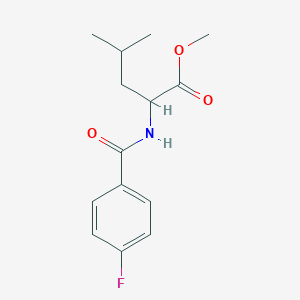

![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3981057.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3981068.png)

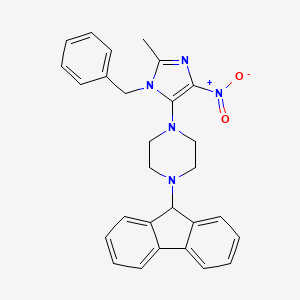
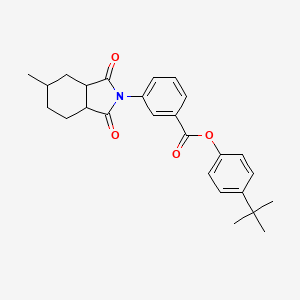
![N~2~-(2-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3981091.png)
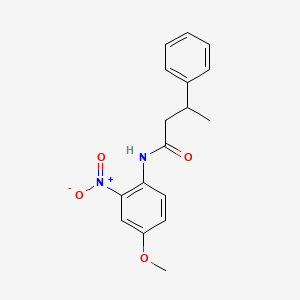
![N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B3981098.png)

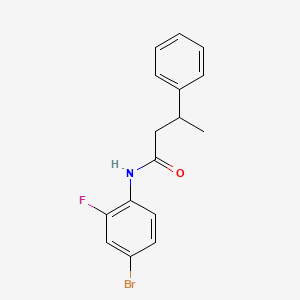
![2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3981121.png)